Hydrogen Bond Acceptor (HBA) Capacity: Dimethoxy vs. Dimethyl Substitution
The target compound (4,7-dimethoxy) possesses 7 hydrogen bond acceptor sites compared to 5 for the closest analog, the 4,7-dimethyl variant (CAS 862807-60-1), a 40% increase in HBA count driven by the two methoxy oxygen atoms replacing methyl groups [1][2]. This difference directly affects predicted aqueous solubility and hydrogen-bonding capacity with biological targets [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 7 HBA (PubChem computed, Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | CAS 862807-60-1 (4,7-dimethyl analog): 5 HBA (PubChem computed) [2] |
| Quantified Difference | +2 HBA (40% increase relative to comparator) |
| Conditions | Computed physicochemical property; PubChem release 2021.05.07 |
Why This Matters
Higher HBA count predicts greater aqueous solubility and distinct hydrogen-bonding pharmacophore features, which may translate to different solubility-limited absorption and target engagement profiles, making the dimethoxy compound non-interchangeable with the dimethyl analog.
- [1] PubChem Compound Summary for CID 2159333. Computed Properties section: Hydrogen Bond Acceptor Count = 7. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 2159313. Computed Properties section: Hydrogen Bond Acceptor Count = 5. National Center for Biotechnology Information. Accessed April 2026. View Source
